3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

Catalog No.
S15778083
CAS No.
918138-42-8
M.F
C17H12N2O2
M. Wt
276.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

CAS Number

918138-42-8

Product Name

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

IUPAC Name

3-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C17H12N2O2/c20-12-13-3-1-4-14(7-13)15-8-17(11-19-9-15)21-16-5-2-6-18-10-16/h1-12H

InChI Key

IBUSJLBOMSDTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)OC3=CN=CC=C3)C=O

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes two pyridine rings connected by an ether linkage and a benzaldehyde functional group. The compound has the molecular formula C17H12N2O2C_{17}H_{12}N_{2}O_{2} and a molecular weight of 276.29 g/mol. Its IUPAC name is 3-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde, and it is identified by the CAS number 918138-42-8. The structure is notable for its arrangement, which can influence its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, such as 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can also be reduced to a primary alcohol, resulting in 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganate (KMnO₄)Acidic or neutral conditions
ReductionSodium borohydride (NaBH₄)In methanol or ethanol
SubstitutionConcentrated nitric acid and sulfuric acidSpecific conditions for nitration

The biological activity of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is significant in medicinal chemistry. Its structure allows it to interact with various biological targets, potentially modulating enzymatic activity or receptor interactions. It has been studied for its potential therapeutic applications, particularly in cancer research and the development of pharmaceuticals targeting specific pathways.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ether Linkage: This is achieved through a nucleophilic aromatic substitution where a pyridine derivative reacts with an appropriate nucleophile.
  • Introduction of the Benzaldehyde Group: The benzaldehyde moiety can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods

In industrial settings, methods may be optimized for higher yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are often employed to enhance production efficiency.

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents that target specific enzymes or receptors.
  • Organic Synthesis: The compound acts as an intermediate in creating more complex molecules, including heterocycles and natural product analogs.
  • Materials Science: It can be utilized in developing novel materials with specific electronic or optical properties.

Studies on the interactions of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde with biological targets are crucial for understanding its mechanism of action. These interactions may vary based on the compound's structural features and its application context. Research indicates that it may modulate enzyme activities or receptor functions, highlighting its potential role in drug discovery and development.

Several compounds share structural similarities with 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde:

  • 4-{5-[(Pyridin-2-yl)oxy]pyridin-2-y}benzaldehyde: Similar structure but with different positions of the pyridine rings.
  • 4-{5-[Pyridin-(4)-yl)oxy]pyridin-(4)-yl}benzaldehyde: Another positional isomer featuring different pyridine ring arrangements.

Uniqueness

The uniqueness of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-y}benzaldehyde lies in its specific arrangement of pyridine rings and the benzaldehyde moiety. This structural configuration imparts distinct chemical and biological properties that differentiate it from its analogs, making it valuable for specialized applications in research and industry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

276.089877630 g/mol

Monoisotopic Mass

276.089877630 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

Explore Compound Types